Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-
Description
Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-, is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methyl group at the para position (C4) and a 1,3-benzodioxol-5-ylmethylene group attached to the nitrogen atom. This compound belongs to a class of molecules where the sulfonamide moiety is functionalized with aromatic or heterocyclic groups, often designed to modulate physicochemical properties or biological activity.
Properties
CAS No. |
100200-71-3 |
|---|---|
Molecular Formula |
C15H13NO4S |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H13NO4S/c1-11-2-5-13(6-3-11)21(17,18)16-9-12-4-7-14-15(8-12)20-10-19-14/h2-9H,10H2,1H3 |
InChI Key |
FAAORLFQSDBSJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
| Property | Data |
|---|---|
| Chemical Name | Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- |
| CAS Number | 22102-40-5 |
| Molecular Formula | C15H15NO4S |
| Molecular Weight | 305.354 g/mol |
| Synonyms | N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzenesulfonamide, N-piperonyl-p-toluenesulfonylamide, etc. |
Preparation Methods
Detailed Synthetic Route
Step 1: Synthesis of 1,3-Benzodioxol-5-ylmethylamine Intermediate
- Starting Materials: Catechol and formaldehyde.
- Reaction: Catechol undergoes a condensation reaction with formaldehyde under acidic conditions to form 1,3-benzodioxole.
- Subsequent Functionalization: The 5-position of the benzodioxole ring is functionalized to introduce a methylamine group, typically via halomethylation (e.g., chloromethylation) followed by amination.
Step 2: Preparation of 4-Methylbenzenesulfonyl Chloride
- Commercially available p-toluenesulfonyl chloride is used as the sulfonyl donor.
Step 3: Formation of Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-
- The benzodioxol-5-ylmethylamine intermediate is reacted with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., in the presence of triethylamine or pyridine) to form the sulfonamide bond.
- The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF) at low temperature (0–5 °C) to control reaction kinetics and minimize side reactions.
- The product is isolated by aqueous workup followed by purification via recrystallization or column chromatography.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzodioxole formation | Catechol + formaldehyde, H2SO4 catalyst, 80 °C | 75 | Acid-catalyzed cyclization |
| Halomethylation of benzodioxole | Paraformaldehyde + HCl, ZnCl2 catalyst, reflux | 65 | Introduces chloromethyl group |
| Amination | NH3 or amine source, solvent (ethanol), reflux | 70 | Converts chloromethyl to methylamine |
| Sulfonamide formation | p-Toluenesulfonyl chloride + amine, Et3N, DCM, 0–5 °C | 80 | Base-mediated sulfonamide coupling |
Analytical and Purification Methods
- Purification: Recrystallization from ethanol/water or silica gel chromatography using mixtures of hexane/ethyl acetate.
- Characterization: Confirmed by NMR (¹H and ¹³C), IR spectroscopy (characteristic sulfonamide S=O stretches near 1150–1350 cm⁻¹), and mass spectrometry.
- Crystallography: X-ray diffraction can be used to confirm molecular structure and sulfonamide bond geometry.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Typical Yield (%) | Comments |
|---|---|---|---|
| Benzodioxole ring synthesis | Catechol + formaldehyde, acid catalyst | 75 | Essential for benzodioxole moiety |
| Halomethylation of benzodioxole | Paraformaldehyde + HCl, ZnCl2, reflux | 65 | Introduces reactive site for amination |
| Amination to benzodioxol-5-ylmethylamine | NH3, ethanol, reflux | 70 | Amination step |
| Sulfonamide coupling | p-Toluenesulfonyl chloride, triethylamine, DCM, 0–5 °C | 80 | Final coupling step |
Research Findings and Notes
- The sulfonamide bond formation is typically high yielding and selective under mild base and low temperature conditions, minimizing side reactions such as sulfonyl chloride hydrolysis.
- The benzodioxole moiety is stable under these conditions, preserving the pharmacophoric structure.
- Purification steps are critical to remove unreacted sulfonyl chloride and amine impurities, which can affect biological activity.
- The synthetic route is amenable to scale-up for industrial production with optimization of solvent use and reaction times.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds.
Scientific Research Applications
Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on biological activity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to capsaicin.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- involves its interaction with molecular targets similar to those of capsaicin. It is believed to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-, and related compounds:
Structural and Functional Differences
- Substituent Effects: The methyl group at the para position in the target compound likely increases lipophilicity compared to unsubstituted analogues (e.g., ).
- Linkage Flexibility : The methylene (-CH₂-) linkage in the target compound vs. direct methyl bonding in may influence conformational flexibility and intermolecular interactions.
- Molecular Complexity: The compound in incorporates a 4-aminophenyl sulfonyl group, increasing molecular weight (380.417 g/mol) and polarity compared to simpler derivatives.
Physicochemical Properties
- Density and Boiling Point : The compound in has a density of 1.38 g/cm³ and a boiling point of 627.8°C, which may correlate with its higher molecular weight and polar substituents. The target compound, lacking these groups, is likely less dense.
- Solubility : The methyl group in the target compound could enhance lipid solubility compared to the acetylated derivative in , which might exhibit lower membrane permeability due to increased polarity.
Research Findings and Validation
- Crystallography : Programs like SHELX and WinGX are critical for resolving and validating such structures, ensuring accurate bond lengths and angles .
- Structure Validation : Tools described in emphasize the importance of R-factors and displacement parameters, which are standard metrics for assessing structural integrity in analogues.
Biological Activity
Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- (CAS No. 22102-40-5) is a compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C15H15NO4S
- Molecular Weight : 305.354 g/mol
- Structural Characteristics : The compound features a benzenesulfonamide group and a 1,3-benzodioxole moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that benzenesulfonamides exhibit various biological activities, including anti-cancer properties and effects on cardiovascular systems. The specific compound has been evaluated for its cytotoxicity against cancer cell lines and its influence on perfusion pressure in isolated heart models.
Cytotoxicity Against Cancer Cells
A study by De Sá-Junior et al. (2013) demonstrated that N-(benzo[d][1,3]dioxol-5-ylmethyl)benzenesulfonamide exhibited significant cytotoxicity against the MCF7 breast cancer cell line with an IC50 value of 32 µM. This suggests potential as an anti-cancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 32 |
Cardiovascular Effects
In another study focusing on cardiovascular activity, the effects of various benzenesulfonamide derivatives were examined using isolated rat heart models. The results showed that specific derivatives could decrease perfusion pressure and coronary resistance.
| Compound | Dose | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Benzenesulfonamide | 0.001 nM | Decreased |
| 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM | Significant decrease |
| 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM | Moderate decrease |
Molecular Docking Studies
Theoretical studies using molecular docking have indicated that some benzenesulfonamides may act as calcium channel inhibitors. For instance, the interaction of 4-(2-aminoethyl)-benzenesulfonamide with calcium channel proteins was modeled to predict its inhibitory potential on calcium influx, which could lead to cardiovascular benefits.
The biological activity of benzenesulfonamides is often attributed to their ability to interact with specific biomolecules involved in cellular signaling pathways. The presence of the sulfonamide group is crucial for binding interactions with target proteins, influencing their activity and stability.
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